molecular formula C14H15N3O4S B6394873 2-Amino-5-(3-N,N-dimethylsulfamoylphenyl)nicotinic acid CAS No. 1261968-67-5

2-Amino-5-(3-N,N-dimethylsulfamoylphenyl)nicotinic acid

Cat. No.: B6394873
CAS No.: 1261968-67-5
M. Wt: 321.35 g/mol
InChI Key: ZQNCQYYXNARFSY-UHFFFAOYSA-N
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Description

2-Amino-5-(3-N,N-dimethylsulfamoylphenyl)nicotinic acid is a complex organic compound with the molecular formula C14H15N3O4S This compound is characterized by the presence of an amino group, a nicotinic acid moiety, and a dimethylsulfamoylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(3-N,N-dimethylsulfamoylphenyl)nicotinic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(3-N,N-dimethylsulfamoylphenyl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced back to the amino group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-Amino-5-(3-N,N-dimethylsulfamoylphenyl)nicotinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-5-(3-N,N-dimethylsulfamoylphenyl)nicotinic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nicotinic acid moiety can interact with nicotinic receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-arylazonicotinic acid: Similar in structure but with different substituents on the aromatic ring.

    2-Amino-5-bromonicotinic acid: Contains a bromine atom instead of the dimethylsulfamoyl group.

    2-Amino-5-chloronicotinic acid: Contains a chlorine atom instead of the dimethylsulfamoyl group.

Uniqueness

2-Amino-5-(3-N,N-dimethylsulfamoylphenyl)nicotinic acid is unique due to the presence of the dimethylsulfamoyl group, which can impart distinct chemical and biological properties

Properties

IUPAC Name

2-amino-5-[3-(dimethylsulfamoyl)phenyl]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4S/c1-17(2)22(20,21)11-5-3-4-9(6-11)10-7-12(14(18)19)13(15)16-8-10/h3-8H,1-2H3,(H2,15,16)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQNCQYYXNARFSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(N=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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